molecular formula C11H12O3 B8816463 Vanillylidene acetone

Vanillylidene acetone

Cat. No.: B8816463
M. Wt: 192.21 g/mol
InChI Key: AFWKBSMFXWNGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillylidene acetone, also known as dehydrozingerone or vanillylideneacetone, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2112 g/mol . This compound is a derivative of zingerone, a phenolic compound found in ginger. It is characterized by the presence of a butenone group conjugated to a hydroxy-methoxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylidene acetone can be achieved through various methods. One common synthetic route involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Vanillylidene acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Vanillylidene acetone exhibits a range of biological activities that make it a candidate for pharmacological applications:

  • Antioxidant Properties : It has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Effects : Studies indicate that this compound possesses antibacterial and antifungal properties, making it useful for developing antimicrobial agents .
  • Antitumor Activity : Research has demonstrated its potential to inhibit tumor growth, suggesting possible applications in cancer therapy .

Case Study: Antitumor Effects

A study evaluated the antitumor properties of this compound in vitro, showing that it inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness was compared with established chemotherapeutic agents, indicating a promising role as an adjunct therapy in cancer treatment.

Material Science Applications

This compound is being explored for its use in polymer chemistry and material science:

  • Biobased Monomers : It serves as a building block for synthesizing biobased polymers, including polyurethanes and epoxy resins. These materials are increasingly important due to their renewable nature and lower environmental impact compared to conventional plastics .
  • Polymer Synthesis : The compound has been utilized to create photoactive liquid crystalline polyesters and other advanced materials with specific thermal and mechanical properties .

Table 1: Summary of Material Science Applications

Application TypeDescriptionExample Uses
Biobased PolymersDerived from this compoundEpoxy resins, polyurethanes
Advanced MaterialsLiquid crystalline polymersOptical devices, sensors

Agricultural Applications

This compound has been investigated for its herbicidal properties:

  • Herbicidal Activity : Research indicates that it can inhibit the growth of certain weeds such as Amaranthus and barnyardgrass. This property is particularly valuable in sustainable agriculture practices where chemical herbicides are minimized .

Case Study: Herbicidal Efficacy

A field study assessed the effectiveness of this compound as a natural herbicide. Results showed that application at specific concentrations significantly reduced weed biomass without adversely affecting crop yield.

Mechanism of Action

The biological effects of Vanillylidene acetone are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. It also influences inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugated butenone structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of vanillylidene acetone, and how can they be experimentally validated?

  • Methodological Answer : this compound (CAS 1080-12-2) is a phenolic ketone with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Critical properties include:

  • Solubility : Slightly soluble in water; solubility tests should use standardized protocols (e.g., OECD 105 shake-flask method) to confirm hydrophobicity .
  • Thermal Stability : Decomposition occurs at high temperatures (boiling point: 348.2°C at 760 mmHg). Thermogravimetric analysis (TGA) under inert atmospheres can quantify degradation thresholds .
  • Spectroscopic Characterization : Confirm structure via FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.7–7.2 ppm; conjugated ketone at δ 2.1–2.3 ppm), and mass spectrometry (base peak at m/z 192.21) .

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Density1.154 g/cm³
Flash Point136.9°C
Vapor Pressure2.55 × 10⁻⁵ mmHg (25°C)
LogP (Octanol-Water)Estimated 2.1 (experimental validation via HPLC)

Q. How can researchers synthesize this compound with high purity, and what analytical methods ensure quality control?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between vanillin and acetone under alkaline conditions . Key steps include:

  • Reaction Optimization : Adjust molar ratios (e.g., 1:2 vanillin:acetone) and reaction time (6–8 hrs) at 60–80°C to maximize yield.
  • Purification : Recrystallize using ethanol-water mixtures, followed by column chromatography (silica gel, hexane:ethyl acetate gradient) to remove unreacted vanillin and byproducts .
  • Purity Validation : Use HPLC (C18 column, UV detection at 280 nm) with ≥98% purity threshold. Monitor for oxidation products (e.g., dimerization via phenolic hydroxyl groups) using LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Sample Purity : Impurities (e.g., residual vanillin) can skew results. Validate purity via NMR and HPLC before assays .
  • Assay Conditions : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4 vs. acidic conditions) to isolate pH-dependent effects .
  • Cellular vs. Cell-Free Systems : Compare results in cell-free systems (e.g., ORAC assay) and cellular models (e.g., HepG2 cells) to differentiate direct chemical activity from metabolic interactions .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Oxidative Stability : Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., quinone derivatives) .
  • Light Sensitivity : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor photodegradation via UV-spectroscopy .
  • Solution Stability : Test in buffered solutions (pH 3–9) to identify hydrolysis-prone conditions. Use LC-MS to characterize degradation pathways .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer : Mechanistic studies require multi-modal approaches:

  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like NF-κB or COX-2, validated by surface plasmon resonance (SPR) binding assays .
  • Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed genes (e.g., Nrf2, SOD1) in treated vs. untreated cells .
  • Metabolomics : LC-HRMS to track metabolite changes (e.g., glutathione levels) in response to treatment, linking bioactivity to redox modulation .

Q. Guidelines for Data Reporting

  • Reproducibility : Document reaction conditions (solvent, catalyst, temperature), purification steps, and analytical parameters (e.g., HPLC gradients) in detail .
  • Ethical Data Presentation : Disclose conflicts (e.g., funding sources) and provide raw data in supplementary materials to enable independent validation .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3

InChI Key

AFWKBSMFXWNGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Methoxymethyloxy-3-methoxyphenyl)-1-buten-3-one (35j, 0.40 g, 1.7 mmol) was dissolved in methanol (40 ml) and stirred for 15 min at 50° C. Hydrochloric acid (3 drops) was added and the mixture stirred for 18 hr at 65° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was chromatographed on silica gel with ethyl acetate/hexane to give 0.24 g (74%) of an orange-yellow solid: mp 120-122° C. [expected mp 128-129° C.]; 1H NMR δ 2.34 (s, 3H), 3.91 (s, 3H), 5.98 (s, 1H), 6.56 (d, 1H, J=16.1 Hz), 6.91 (d, 1H, J=8.2 Hz), 7.04 (m, 2H), 7.43 (d, 1H, J=16.3 Hz); 13C NMR: δ 27.3, 56.0, 109.3, 114.8, 123.4, 124.9, 126.9, 143.6, 146.8, 148.2, 198.2.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of acetone (15.30 g, 263.76 mmol) in a mixture of ethanol (35 mL) and water (15 mL) were added sodium hydroxide (2.90 g, 72.54 mmol) and 4-hydroxy-3-methoxybenzaldehyde (5.01 g, 32.97 mmol). The reaction mixture was stirred at room temperature for 15 h. The reaction was cooled to 0° C. and quenched with 2.0 N hydrochloric acid until the solution became slightly acidic. The solution was extracted with ethyl acetate (4×100 mL). The combined organic layers were washed with water (50 mL) and saturated aqueous sodium chloride (50 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated at reduced pressure to afford 4-(4-hydroxy-3-methoxy-phenyl)but-3-ene-2-one (5.52 g, 87% yield) as a yellow solid: MS (EI) for C11H12O3: 193 (MH+).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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